5-Metoxitriptófano

Descripción general

Descripción

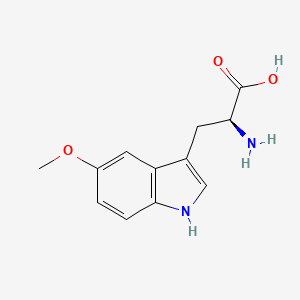

5-methoxytryptophan is an L-tryptophan derivative that is L-tryptophan with a methoxy substituent at position 5. It has a role as a metabolite. It derives from a L-tryptophan. It is a tautomer of a 5-methoxy-L-tryptophan zwitterion.

Aplicaciones Científicas De Investigación

Propiedades antiinflamatorias

El 5-Metoxitriptófano exhibe propiedades antiinflamatorias {svg_1} {svg_2}. Se sintetiza a partir del L-triptófano a través de dos pasos enzimáticos: la triptófano hidroxilasa-1 (TPH-1) y la hidroxiindol O-metiltransferasa (HIOMT) {svg_3} {svg_4}.

Actividades supresoras de tumores

Este compuesto también muestra actividades supresoras de tumores {svg_5} {svg_6}. Se ha descubierto que inhibe el crecimiento de ciertos tipos de células cancerosas {svg_7} {svg_8}.

Biomarcador de enfermedad renal crónica (ERC)

Estudios recientes indican que el this compound es un biomarcador de la progresión de la enfermedad renal crónica (ERC) {svg_9} {svg_10}. Sus niveles disminuyen durante la enfermedad y el tratamiento con this compound mejora la fibrosis renal en un modelo de ratón de ERC {svg_11} {svg_12}.

Inhibición de la señalización IκB/NFκB

El this compound parece inhibir la señalización IκB/NFκB {svg_13}, que es una vía clave involucrada en la regulación de la respuesta inmunitaria y la inflamación {svg_14}.

Mejora de la señalización Keap1/Nrf2

Este compuesto mejora la señalización Keap1/Nrf2 {svg_15}, que juega un papel crucial en la defensa celular contra el estrés oxidativo {svg_16}.

Aplicación en investigación de biología celular, bioquímica y metabolómica

El this compound encuentra aplicación en la investigación de biología celular, bioquímica y metabolómica {svg_17} {svg_18} {svg_19} {svg_20}. Se puede utilizar en diversas aplicaciones de investigación debido a su alta calidad {svg_21} {svg_22} {svg_23} {svg_24}.

Mecanismo De Acción

Target of Action

5-Methoxy-L-tryptophan, also known as (S)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid or 5-Methoxytryptophan, is an endothelial factor . It primarily targets endothelial cells, vascular smooth muscle cells, and macrophages . The compound’s role is to protect endothelial barrier function, promote endothelial repair, and control macrophage transmigration and activation .

Mode of Action

5-Methoxy-L-tryptophan interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This results in the blocking of vascular smooth muscle cell migration and proliferation, and the control of macrophage transmigration and activation .

Biochemical Pathways

5-Methoxy-L-tryptophan is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase . The compound’s action affects the p38 MAPK and NF-κB pathways . Downstream effects include the protection of endothelial barrier function, promotion of endothelial repair, and control of macrophage transmigration and activation .

Pharmacokinetics

It is known that the compound is synthesized by tryptophan hydroxylase and hydroxyindole o-methyltransferase

Result of Action

The action of 5-Methoxy-L-tryptophan results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and controls macrophage transmigration and activation . Additionally, it attenuates arterial intimal hyperplasia, defends against systemic inflammation, and prevents renal fibrosis in relevant murine models .

Action Environment

The action of 5-Methoxy-L-tryptophan can be influenced by environmental factors such as the presence of lipopolysaccharide and pro-inflammatory cytokines, which suppress endothelial 5-Methoxy-L-tryptophan production by inhibiting tryptophan hydroxylase-1 expression

Análisis Bioquímico

Biochemical Properties

5-Methoxy-L-tryptophan is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with enzymes like p38 MAPK and NF-κB, inhibiting their activation .

Cellular Effects

5-Methoxy-L-tryptophan has been found to have significant effects on various types of cells and cellular processes. It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation . It also controls macrophage transmigration and activation .

Molecular Mechanism

The molecular mechanism of 5-Methoxy-L-tryptophan involves its interaction with biomolecules like p38 MAPK and NF-κB, leading to their inhibition . This results in changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

It has been observed that it can defend against inflammation and inflammation-mediated tissue damage and fibrosis .

Metabolic Pathways

5-Methoxy-L-tryptophan is involved in the metabolic pathway of L-tryptophan, being synthesized from L-tryptophan via the enzymes TPH-1 and hydroxyindole O-methyltransferase .

Actividad Biológica

5-Methoxytryptophan (5-MTP) is a metabolite of tryptophan that has garnered attention for its diverse biological activities, particularly in the context of inflammation, cancer, and vascular health. This article reviews the latest research findings on 5-MTP's biological activity, including its mechanisms of action, therapeutic potential, and implications for various diseases.

Overview of 5-Methoxytryptophan

5-MTP is produced by various human cells, including fibroblasts and endothelial cells, and is found in human serum at concentrations around 1 μM. This compound exhibits a range of physiological functions, including anti-inflammatory effects, stabilization of endothelial function, and antioxidant properties .

Anti-Inflammatory Effects

5-MTP has been shown to inhibit pro-inflammatory mediator-induced cyclooxygenase-2 (COX-2) expression and cytokine release in macrophages. It also blocks adhesion molecules on endothelial cells induced by pro-inflammatory cytokines, thereby protecting endothelial integrity .

Cancer Cell Proliferation Inhibition

Recent studies have demonstrated that 5-MTP can inhibit the proliferation of colorectal cancer (CRC) cells. It promotes apoptosis and cell cycle arrest through the PI3K/Akt/FoxO3a signaling pathway. In experiments with HCT-116 CRC cells, treatment with 5-MTP resulted in significant reductions in cell viability and increased apoptosis rates . The compound also inhibited the expression of critical proteins involved in cell survival, such as Bcl-2, while increasing pro-apoptotic markers like Caspase-3 and BAX .

Key Research Findings

- Mesenchymal Stem Cell Protection : A study indicated that 5-MTP protects mesenchymal stem cells (MSCs) from stress-induced senescence by upregulating FoxO3a and mTOR pathways. This effect was characterized by reduced expression of senescence markers (p16, p21) and decreased inflammatory cytokine secretion .

- Vascular Protective Function : 5-MTP has been shown to reduce intimal hyperplasia following arterial injury in animal models. Treatment with 5-MTP significantly decreased vascular smooth muscle cell proliferation and inflammatory cell infiltration, suggesting its potential as a therapeutic agent for vascular diseases .

- Kidney Protection : In models of acute kidney injury induced by lipopolysaccharides, 5-MTP demonstrated protective effects through modulation of mitophagy and reduction of inflammatory responses .

Data Table: Summary of Biological Activities

Case Study 1: Colorectal Cancer Treatment

A recent study explored the effects of 5-MTP on CRC cell lines (HCT-116, HCT15). The results indicated that higher concentrations of 5-MTP led to significant inhibition of cell proliferation and induction of apoptosis. The combination with PI3K/Akt inhibitors further enhanced these effects, suggesting a potential combination therapy for CRC patients resistant to conventional treatments .

Case Study 2: Vascular Injury Model

In an animal model simulating arterial injury, administration of 5-MTP resulted in a marked reduction in neointima formation compared to controls. This study highlighted the compound's ability to mitigate vascular remodeling and suggested its use as a therapeutic target in vascular diseases .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2504-22-5, 25197-96-0 | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.